3-Trimethylsilyl-2-oxazolidinone
Overview
Description
3-Trimethylsilyl-2-oxazolidinone is a chemical compound with the molecular formula C6H13NO2Si. It is known for its utility as a silylating agent, particularly in the silylation of carboxylic acids, 1,3-dicarbonyl compounds, and hydroxyl compounds . This compound is often used in organic synthesis due to its ability to introduce the trimethylsilyl group into various substrates, thereby enhancing their stability and reactivity.
Mechanism of Action
Target of Action
3-Trimethylsilyl-2-oxazolidinone (TMSO) is primarily used as a multifunctional additive in rechargeable sodium batteries . Its main targets are the electrolyte in the battery and the sodium metal anode .
Mode of Action
TMSO interacts with its targets by removing water (H2O) and hydrogen fluoride (HF) from the electrolyte . It also inhibits the decomposition of sodium hexafluorophosphate (NaPF6), thereby enhancing the stability of the electrolyte that contains fluoroethylene carbonate (FEC) .
Biochemical Pathways
The primary biochemical pathway affected by TMSO involves the formation of a stable cathode electrolyte interface (CEI) layer on the surface of sodium vanadium phosphate (Na3V2(PO4)3, NVP) . This process helps to mitigate cracking and structural pulverization of the NVP cathode, thereby imparting long-term cycling stability .
Pharmacokinetics
While specific ADME properties for TMSO are not readily available, it’s known that TMSO is a liquid with a density of 1.046 g/mL at 20 °C . It has a boiling point of 87-89 °C/0.8 mmHg and is sensitive to moisture . It hydrolyzes with water, indicating that it may undergo chemical changes in the presence of water .
Result of Action
The action of TMSO results in improved stability and performance of rechargeable sodium batteries . Specifically, a sodium metal battery with an optimized electrolyte shows stable cycling performance, maintaining a capacity retention rate of 93.1% after 1400 cycles at room temperature and an even higher rate of 96.6% after 270 cycles at 55°C .
Action Environment
The action of TMSO is influenced by environmental factors such as temperature and the presence of water. As TMSO is sensitive to moisture , it’s important to control the water content in the environment to ensure its effective action. Additionally, the performance of the sodium metal battery with TMSO varies with temperature, showing higher capacity retention at 55°C compared to room temperature .
Biochemical Analysis
Biochemical Properties
3-Trimethylsilyl-2-oxazolidinone plays a significant role in biochemical reactions, particularly as a silylating agent. It is commonly used for the silylation of carboxylic acids, 1,3-dicarbonyl compounds, and hydroxy compounds . This compound interacts with various enzymes and proteins, facilitating the modification of biomolecules to enhance their stability and reactivity. For instance, it can form stable complexes with hydroxyl groups, thereby protecting them from unwanted reactions .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to stabilize the electrolyte interface in sodium metal batteries, which can be extrapolated to its potential effects on cellular membranes . By forming stable interfaces, it may help maintain cellular integrity and function under various conditions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a silylating agent, facilitating the formation of trimethylsilyl derivatives of various functional groups . This modification can inhibit or activate enzymes by altering their active sites or substrate binding properties. Additionally, it can influence gene expression by modifying the chemical environment of DNA and RNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. This compound is sensitive to moisture and heat, which can lead to its degradation . Long-term studies have shown that it can maintain its activity and stability under controlled conditions, but its effectiveness may diminish over time if exposed to adverse environmental factors .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively modify biomolecules without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as disrupting cellular functions and causing oxidative stress . These threshold effects highlight the importance of optimizing dosage to achieve desired outcomes while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its role as a silylating agent. It interacts with enzymes and cofactors that facilitate the transfer of trimethylsilyl groups to target molecules . This interaction can affect metabolic flux and alter the levels of metabolites, thereby influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . Its localization and accumulation are influenced by its chemical properties, such as polarity and solubility . This compound can be selectively transported to specific cellular compartments, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization ensures that the compound interacts with the appropriate biomolecules and exerts its effects in a controlled manner .
Preparation Methods
3-Trimethylsilyl-2-oxazolidinone can be synthesized through several methods. One common synthetic route involves the reaction of 2-oxazolidinone with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction typically proceeds under mild conditions, yielding this compound as the primary product. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-Trimethylsilyl-2-oxazolidinone undergoes various chemical reactions, primarily involving silylation. It reacts with carboxylic acids, alcohols, mercaptans, and carbonyl compounds in the presence of catalysts such as triflic acid . The major products formed from these reactions are trimethylsilyl esters, ethers, and thioesters. The silylation reactions are typically carried out at room temperature, and the by-products can be separated by filtration or distillation.
Scientific Research Applications
3-Trimethylsilyl-2-oxazolidinone has numerous applications in scientific research. In chemistry, it is used as a silylating agent to protect functional groups during synthesis . In biology, it can be used to modify biomolecules, enhancing their stability and facilitating their analysis. In medicine, it serves as an intermediate in the synthesis of pharmaceuticals. In industry, it is employed in the production of various chemicals and materials, leveraging its ability to introduce the trimethylsilyl group into different substrates.
Comparison with Similar Compounds
3-Trimethylsilyl-2-oxazolidinone can be compared with other silylating agents such as trimethylsilyl chloride, trimethylsilyl trifluoromethanesulfonate, and N,N-dimethyltrimethylsilylamine . While all these compounds serve as silylating agents, this compound is unique in its ability to silylate a wide range of substrates under mild conditions. Its stability and ease of handling also make it a preferred choice in many synthetic applications.
Properties
IUPAC Name |
3-trimethylsilyl-1,3-oxazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2Si/c1-10(2,3)7-4-5-9-6(7)8/h4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKCYOUETBBMFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N1CCOC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00195703 | |
Record name | 3-(Trimethylsilyl)oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00195703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43112-38-5 | |
Record name | 3-(Trimethylsilyl)-2-oxazolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=43112-38-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Trimethylsilyl)oxazolidin-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043112385 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Trimethylsilyl)oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00195703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(trimethylsilyl)oxazolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.981 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-Trimethylsilyl-2-oxazolidinone (TMS-ON) enhance the performance of lithium-ion batteries (LIBs)?
A1: TMS-ON acts as a multifunctional additive in LIB electrolytes, specifically benefiting Ni-rich cathode materials. [] First, it promotes the dissociation of LiPF6, a common LIB electrolyte salt. [] This, in turn, improves ionic conductivity. [] Second, TMS-ON prevents the hydrolysis of LiPF6, which would otherwise produce detrimental acidic species like hydrofluoric acid (HF). [] Third, TMS-ON acts as an HF scavenger, further protecting the electrolyte and electrode materials. [] This multi-pronged approach stabilizes the solid-electrolyte interphase (SEI) on the Ni-rich cathode, preventing structural degradation and capacity fading. []
Q2: Can you elaborate on the role of TMS-ON as a "safe surrogate for highly toxic aziridine"? [, ]
A2: In the synthesis of the radiation sensitizer RB-6145, researchers sought a safer alternative to aziridine, a highly toxic compound. [, ] TMS-ON was successfully employed as a mild and safe substitute in a key step of the synthesis. [, ] This involved reacting TMS-ON with an epichlorohydrin derivative, ultimately leading to the formation of the desired RB-6145 enantiomers. [, ] This substitution highlights the potential of TMS-ON in improving the safety profiles of chemical syntheses.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.